3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a derivative of propanol and contains a methoxyphenyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-methoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methoxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(3-Methoxyphenyl)methyl]amino}propanal or 3-{[(3-Methoxyphenyl)methyl]amino}propanone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to various physiological effects, including mood regulation and pain relief .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(3-methoxyphenyl)propan-1-ol: Similar structure but with an amino group instead of an amino-propanol backbone.
3-Dimethylamino-1-propanol: Contains a dimethylamino group instead of a methoxyphenyl group.
Uniqueness
3-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of a methoxyphenyl group and an amino-propanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-14-11-5-2-4-10(8-11)9-12-6-3-7-13/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
InChI Key |
YIXWKBNRUZDMNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCO |
Origin of Product |
United States |
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